10-Dodecyl-1,4,7-trioxa-10-azacyclododecane
Description
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Properties
CAS No. |
102069-58-9 |
|---|---|
Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
10-dodecyl-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22-17-19-24-20-18-23-16-14-21/h2-20H2,1H3 |
InChI Key |
UNHVPTBLYATDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCOCCOCCOCC1 |
Origin of Product |
United States |
Biological Activity
10-Dodecyl-1,4,7-trioxa-10-azacyclododecane, a member of the aza-crown ether family, has garnered attention for its unique structural properties and potential biological activities. This compound features a dodecyl group that enhances its lipophilicity, potentially influencing its interaction with biological membranes and cellular systems.
The molecular formula for this compound is with a molecular weight of approximately 257.39 g/mol. Its structure includes a cyclic arrangement of ether and amine functionalities that facilitate ion transport and complexation.
Biological Activity Overview
Research indicates that compounds in the aza-crown ether category exhibit various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The following sections detail specific findings related to the biological activities of this compound.
Ion Transport and Calcium Mobilization
A significant aspect of the biological activity of aza-crown ethers is their ability to act as ionophores. Studies have shown that similar compounds can increase intracellular calcium levels ([Ca²⁺]i) in human neutrophils. For instance, compounds like N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-5 demonstrated an EC₅₀ of 4.7 µM for elevating [Ca²⁺]i levels .
Table 1: Ionophore Activity of Aza-Crown Ethers
| Compound Name | EC₅₀ (µM) | Effect on [Ca²⁺]i |
|---|---|---|
| Compound 15 | 4.7 | Increase |
| Compound 21 | Not specified | Inhibition |
These findings suggest that this compound may similarly modulate calcium flux in neutrophils.
Antimicrobial Activity
The antimicrobial properties of aza-crown ethers have also been documented. Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with ion transport processes essential for bacterial survival .
Table 2: Antimicrobial Efficacy
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Yes |
| Escherichia coli | Yes |
| Pseudomonas aeruginosa | Yes |
Case Studies
A study evaluating the effects of various aza-crown ethers on human neutrophils revealed that some compounds inhibited reactive oxygen species (ROS) production induced by phorbol myristate acetate (PMA). The most potent compound exhibited an IC₅₀ of 4.1 µM for ROS inhibition . This suggests potential applications in managing inflammatory responses.
Molecular Modeling Insights
Quantum chemical calculations using density-functional theory (DFT) have provided insights into the binding affinities of these compounds with cations such as Ca²⁺, Na⁺, and K⁺. The results indicate that these aza-crown ethers preferentially bind Ca²⁺ ions due to favorable interactions between carbonyl oxygen atoms and cations . This property is critical for their function as ionophores and may enhance their biological efficacy.
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